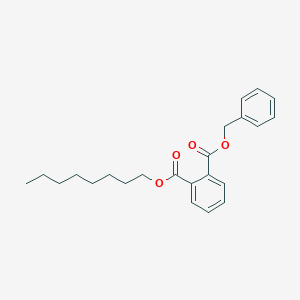

Benzyl octyl phthalate

描述

艾美菌素 B1a 是阿维菌素 B1 的半合成衍生物,阿维菌素 B1 是一种天然化合物,由土壤细菌链霉菌产生。它属于阿维菌素家族化合物,以其强大的杀虫特性而闻名。 艾美菌素 B1a 因其对多种害虫(包括毛虫、螨虫、蓟马和叶矿虫)的高效性,被广泛应用于农业中作为杀虫剂 .

准备方法

合成路线和反应条件: 艾美菌素 B1a 是通过从阿维菌素 B1 出发的一系列化学反应合成的。关键步骤包括 4’'-羟基部分的氧化和随后的还原胺化以引入甲基氨基。 这种修饰显著提高了化合物的杀虫活性 .

工业生产方法: 艾美菌素 B1a 的工业生产通常涉及链霉菌的发酵以生产阿维菌素 B1,然后进行化学修饰以获得艾美菌素 B1a。 该化合物通常制成艾美菌素苯甲酸酯,呈白色或微黄色粉末 .

化学反应分析

Hydrolysis

In the presence of water and an acid or base catalyst, benzyl octyl phthalate can undergo hydrolysis. This reaction yields phthalic acid, benzyl alcohol, and octanol.

Oxidation

Oxidizing agents like potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution

Nucleophilic substitution reactions can occur at the ester functional groups of this compound. Nucleophiles such as hydroxide ions can replace the ester groups, resulting in the formation of phthalic acid and corresponding alcohols.

Biological Activity

This compound, like other phthalates, can act as an endocrine disruptor, which means it can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins . This disruption can lead to altered hormone levels and affect the development and function of hormone-dependent structures within the body . Studies have indicated that phthalates can change cytokine levels by mediating through estrogen receptors . Studies have also linked phthalate exposure to reproductive issues .

The following table summarizes the reactions of this compound:

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis | Water, acid or base catalyst | Phthalic acid, benzyl alcohol, octanol |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Phthalic acid derivatives |

| Substitution | Nucleophiles (e.g., hydroxide ions) | Phthalic acid and corresponding alcohols |

科学研究应用

艾美菌素 B1a 在科学研究中具有广泛的应用,包括:

化学: 用作研究大环内酯及其衍生物的模型化合物。

生物学: 由于其强大的杀虫特性,在昆虫生理学和神经生物学研究中得到应用。

医学: 正在研究其在治疗动物寄生虫感染方面的潜在用途。

作用机制

艾美菌素 B1a 通过与昆虫神经系统中的氯离子通道结合而发挥作用,导致氯离子流入。这会导致神经细胞超极化,最终导致昆虫瘫痪和死亡。 该化合物专门靶向谷氨酸门控氯离子通道,这些通道是无脊椎动物特有的,使其对害虫具有高度选择性,并且对非目标生物相对安全 .

类似化合物:

阿维菌素: 阿维菌素 B1 的另一种衍生物,其侧链中只有一个亚甲基不同。

伊维菌素: 一种密切相关的化合物,主要用于兽医学治疗寄生虫感染.

独特性: 艾美菌素 B1a 的独特之处在于与其他阿维菌素衍生物相比,它具有增强的杀虫活性。 甲基氨基的引入显著提高了其对多种害虫的功效,使其成为害虫综合防治中的宝贵工具 .

相似化合物的比较

Abamectin: Another derivative of avermectin B1, differing by one methylene group in the side chain.

Ivermectin: A closely related compound used primarily in veterinary medicine for treating parasitic infections.

Uniqueness: Emamectin B1a is unique due to its enhanced insecticidal potency compared to other avermectin derivatives. The introduction of the methylamino group significantly increases its efficacy against a broad spectrum of pests, making it a valuable tool in integrated pest management .

生物活性

Benzyl octyl phthalate (BOP) is a member of the phthalate family, commonly used as a plasticizer in various consumer products. Understanding its biological activity is critical due to its widespread use and potential health implications. This article reviews the biological effects, mechanisms of action, and associated health risks of BOP, drawing from diverse research findings.

Overview of Phthalates

Phthalates are esters derived from phthalic acid and are primarily used to enhance the flexibility and durability of plastics. BOP, specifically, is often found in cosmetics, personal care products, and food packaging materials. Its biological activity is largely characterized by its endocrine-disrupting properties, which can interfere with hormonal functions in humans and wildlife.

Endocrine Disruption:

BOP has been shown to affect the endocrine system by acting as an endocrine disruptor. It can bind to hormone receptors, particularly those related to estrogen and androgen signaling pathways. This binding can lead to altered gene expression and subsequent physiological changes.

PPAR Activation:

Like other phthalates, BOP may activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation is associated with increased lipid metabolism, cell proliferation, and potential carcinogenic effects in liver tissues . Studies indicate that PPARα activation plays a significant role in mediating the toxicological effects observed in animal models .

Acute Toxicity

Research indicates that BOP exhibits low acute toxicity in animal studies. However, chronic exposure has been linked to various adverse health outcomes. The oral LD50 for related compounds suggests a relatively high threshold for acute toxicity; for example, di-n-octyl phthalate (DnOP) has an LD50 of 53,700 mg/kg in rats .

Long-term Effects

Long-term exposure studies have demonstrated that BOP can lead to liver toxicity characterized by increased liver weight and enzyme activity alterations . Additionally, histological examinations reveal changes such as fat accumulation and necrosis in liver tissues following prolonged exposure .

Epidemiological Evidence

Recent epidemiological studies have highlighted potential associations between phthalate exposure and various health conditions:

- Breast Cancer Risk: A case-control study in India found significant associations between urinary concentrations of di-butyl phthalate (DBP) and di-2-ethylhexyl phthalate (DEHP) with increased breast cancer risk . Although BOP was not directly studied, its structural similarity to these compounds suggests potential similar risks.

- Reproductive Health: Phthalates, including BOP, have been implicated in reproductive health issues. Studies indicate that exposure during critical developmental windows may lead to reproductive tract malformations in male infants .

Case Studies

- Case-Control Study on Breast Cancer:

- Animal Studies on Liver Toxicity:

Data Summary

| Study Type | Findings | Implications |

|---|---|---|

| Acute Toxicity | Low acute toxicity; LD50 > 53,000 mg/kg | High threshold for immediate harm |

| Long-term Exposure | Liver toxicity; fat accumulation | Need for monitoring chronic exposure |

| Breast Cancer Study | Association with increased risk | Potential link to endocrine disruption |

属性

IUPAC Name |

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSHXMIKFVAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873993 | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1248-43-7, 68515-40-2 | |

| Record name | 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。